methyl 2-(4-chloro-1H-indol-3-yl)acetate
methyl 2-(4-chloro-1H-indol-3-yl)acetate
Methyl 4-chloro-1H-indole-3-acetate, also known as 4-chloro-indoleacetic acid methyl ester, belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. Methyl 4-chloro-1H-indole-3-acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl 4-chloro-1H-indole-3-acetate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl 4-chloro-1H-indole-3-acetate can be found in a number of food items such as lentils, broad bean, pulses, and common pea. This makes methyl 4-chloro-1H-indole-3-acetate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
19077-78-2
VCID:
VC21026759
InChI:
InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3
SMILES:
COC(=O)CC1=CNC2=C1C(=CC=C2)Cl
Molecular Formula:
C11H10ClNO2
Molecular Weight:
223.65 g/mol
methyl 2-(4-chloro-1H-indol-3-yl)acetate
CAS No.: 19077-78-2
Cat. No.: VC21026759
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl 4-chloro-1H-indole-3-acetate, also known as 4-chloro-indoleacetic acid methyl ester, belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. Methyl 4-chloro-1H-indole-3-acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl 4-chloro-1H-indole-3-acetate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl 4-chloro-1H-indole-3-acetate can be found in a number of food items such as lentils, broad bean, pulses, and common pea. This makes methyl 4-chloro-1H-indole-3-acetate a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 19077-78-2 |
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | methyl 2-(4-chloro-1H-indol-3-yl)acetate |
| Standard InChI | InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 |
| Standard InChI Key | SYPGJEURLIGNPE-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CNC2=C1C(=CC=C2)Cl |
| Canonical SMILES | COC(=O)CC1=CNC2=C1C(=CC=C2)Cl |
| Melting Point | 120-121°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator